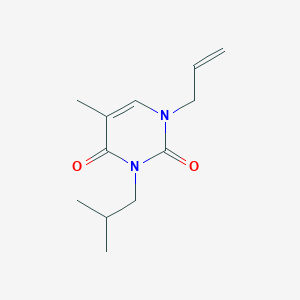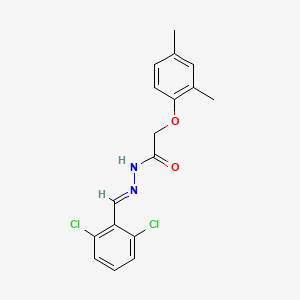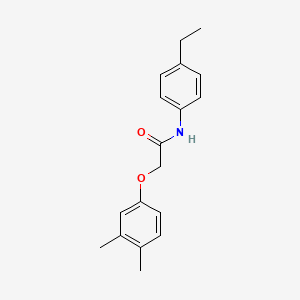
1-allyl-3-isobutyl-5-methyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyrimidine derivatives, including structures similar to 1-allyl-3-isobutyl-5-methyl-2,4(1H,3H)-pyrimidinedione, can be synthesized through various chemical reactions. For instance, bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives have been prepared by bromination, showcasing the versatility in functionalizing the pyrimidine core (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The crystal and molecular structure of pyrimidine derivatives, including those similar to this compound, have been determined using single crystal X-ray diffraction data. Such studies reveal the crystallization patterns, molecular dimensions, and intermolecular interactions critical for understanding the compound's behavior in various conditions (Yıldırım, Koca, Dinçer, Özdemir, & Andaç, 2006).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions that define their chemical properties. For example, the organocatalytic Michael-Knoevenagel-hetero-Diels-Alder reactions provide an efficient asymmetric one-pot strategy to isochromene pyrimidinedione derivatives, demonstrating the compound's reactivity and potential for creating complex molecular structures with high stereoselectivity (Hong, Dange, Ding, & Liao, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
This research outlines the development of an efficient process for preparing N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the production of premafloxacin. The process includes an asymmetric Michael addition and a stereoselective alkylation step involving (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one (Fleck et al., 2003).
Structure-Activity Relationships of Pyrimidinedione Derivatives
This study examines the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives. It highlights the significance of molecular fit in the binding pocket for inhibitory activity, exploring modifications at N-1 of the pyrimidinedione (Buckheit et al., 2007).
Associative Mechanism in Allylpalladium Complexes
Research on allylpalladium complexes with N-donor ligands provides evidence of an associative mechanism involving apparent allyl rotation and Pd−N bond rupture. This study explores various factors influencing these processes (Jalón et al., 2005).
Biological Applications and Activity
Antiviral Activity of Pyrimidin-4(3H)-ones
This paper discusses the synthesis and evaluation of 5-allyl-6-benzylpyrimidin-4(3H)-ones for their activity against HIV-1. One particular analogue showed potent anti-HIV-1 activity, indicating the potential of these compounds in antiviral therapy (Khalifa & Al-Omar, 2014).
Antibacterial Agents in Pyrimidine Derivatives
A study on 2,4-diamino-5-benzylpyrimidines reveals their potential as antibacterial agents, particularly against anaerobic organisms. The research highlights the preparation of alkenyl derivatives and their effectiveness in comparison to existing treatments (Roth et al., 1989).
Eigenschaften
IUPAC Name |
5-methyl-3-(2-methylpropyl)-1-prop-2-enylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-6-13-8-10(4)11(15)14(12(13)16)7-9(2)3/h5,8-9H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTNXYZJWWRIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC(C)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)
![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)
![5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5548811.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)
![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)